3-Mercapto-3-methyl-1-butanol

Catalog No.
S585005
CAS No.
34300-94-2
M.F
C5H12OS
M. Wt
120.22 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Mercapto-3-methyl-1-butanol

CAS Number

34300-94-2

Product Name

3-Mercapto-3-methyl-1-butanol

IUPAC Name

3-methyl-3-sulfanylbutan-1-ol

Molecular Formula

C5H12OS

Molecular Weight

120.22 g/mol

InChI

InChI=1S/C5H12OS/c1-5(2,7)3-4-6/h6-7H,3-4H2,1-2H3

InChI Key

GBCGIJAYTBMFHI-UHFFFAOYSA-N

SMILES

CC(C)(CCO)S

Solubility

soluble in water at 10 g/l at 20°C, white petrolatum at <100 g/kg at 20°C, acetone and 95% ethanol at 20°C

Canonical SMILES

CC(C)(CCO)S

MMB as a Biomarker:

MMB has potential applications as a biomarker in various scientific fields. Its presence in urine can be indicative of certain metabolic processes or specific dietary intake. Studies have explored its use as a biomarker for:

  • Feline health: MMB is a well-known component of cat urine. Research suggests its concentration might be associated with specific feline health conditions, requiring further investigation.[Source: National Institutes of Health (.gov) ]
  • Coffee consumption: MMB is a contributor to the aroma profile of coffee. Studies have investigated its potential as a biomarker for coffee consumption, although further research is needed to establish its efficacy.[Source: National Institutes of Health (.gov) ]

MMB in Flavor and Aroma Research:

MMB plays a significant role in the flavor and aroma profiles of various food and beverage products. Scientific research in this area focuses on:

  • Understanding the contribution of MMB to specific aromas: Studies have explored how MMB interacts with other odorants to create complex flavor profiles in foods like coffee, grapes, and passion fruit.[Source: National Institutes of Health (.gov) ]
  • Developing methods for MMB detection and quantification: Researchers are developing analytical techniques to accurately measure MMB levels in various matrices, allowing for better understanding of its contribution to flavor and aroma characteristics.[Source: ScienceDirect ]

MMB in Other Research Areas:

While less prevalent than the applications mentioned above, MMB is also being explored in other scientific research areas, including:

  • Microbial volatile organic compound (VOC) analysis: MMB has been identified as a VOC produced by certain microorganisms. Studying its presence might contribute to understanding specific microbial communities.[Source: National Institutes of Health (.gov) ]
  • Potential applications in material science and agriculture: The unique properties of MMB are being investigated for potential applications in various fields, such as developing new materials or understanding plant-insect interactions. However, these areas are still in the early stages of exploration.

3-Mercapto-3-methyl-1-butanol, also known as 3-methyl-3-sulfanylbutan-1-ol, is an organosulfur compound with the chemical formula C5_5H12_{12}OS. This compound features a primary alcohol group and a tertiary thiol group attached to a β-carbon relative to the alcohol. It is characterized by a strong odor often described as "catty," "meaty," or "broth-like," and is found in various foods and biological systems, including the urine of cats and leopards. Its detection in food items like coffee, Sauvignon Blanc wines, and passionfruit juice highlights its significance in flavor chemistry .

The mechanism by which MMB contributes to flavor perception is not fully elucidated. However, its thiol group is believed to interact with odor receptors in the nose, triggering the perception of its characteristic aroma [].

Typical of thiols and alcohols. Notably:

  • Oxidation: Thiols can be oxidized to form disulfides or sulfonic acids.
  • Reduction: The compound can be reduced to yield other sulfur-containing compounds.
  • Esterification: The alcohol group can react with carboxylic acids to form esters.

These reactions are crucial for understanding its behavior in both synthetic chemistry and biological contexts.

As a secondary metabolite, 3-Mercapto-3-methyl-1-butanol is not essential for basic metabolic processes but may play roles in signaling and defense mechanisms within organisms. It has been identified as a significant semiochemical for male scent-marking in felids, influencing mating behaviors through olfactory signaling. Additionally, it has been noted for its presence in various food products, suggesting potential roles in flavor perception and food quality .

The synthesis of 3-Mercapto-3-methyl-1-butanol can be achieved through several methods:

  • From Ethyl Acetate:
    • Ethyl acetate is activated with lithium bis(trimethylsilyl)amide at the α-position and coupled with acetone to produce ethyl 3-hydroxy-3-methylbutyrate.
    • This intermediate undergoes bromination, treatment with thiourea, hydrolysis to form 3-mercapto-3-methylbutyric acid, followed by reduction using lithium aluminum hydride to yield 3-Mercapto-3-methyl-1-butanol .
  • Bacterial Fermentation:
    • Certain bacterial species can produce this compound during the fermentation of fruits, particularly noted in the fermentation of passionfruit juice, where enzymatic processes lead to the release of thiols including 3-Mercapto-3-methyl-1-butanol .

The primary applications of 3-Mercapto-3-methyl-1-butanol include:

  • Flavoring Agent: Widely used in the food industry for its unique meaty flavor profile, enhancing the sensory attributes of various products such as coffee and wines .
  • Fragrance Component: Utilized in perfumes and fragrances due to its distinctive odor characteristics.
  • Biomarker Potential: Its presence in specific foods makes it a candidate for use as a biomarker for dietary intake studies .

Research has indicated that 3-Mercapto-3-methyl-1-butanol interacts with salivary enzymes, which can lead to its degradation. This enzymatic activity is faster compared to other volatile thiols, suggesting that it may play a role in flavor perception during food consumption . Additionally, its olfactory threshold has been quantified at approximately 1500 ng/L, indicating its potency as an odorant even at low concentrations .

Several compounds share structural similarities with 3-Mercapto-3-methyl-1-butanol. Here are some notable examples:

Compound NameStructure DescriptionUnique Features
3-Mercapto-3-methyl-2-pentanoneSimilar thiol structure but with a different carbon chainOften found in tropical fruits
4-Mercapto-4-methyl-2-pentanoneContains a methyl group at the fourth positionKnown for its strong odor similar to cooked meat
8-Mercapto-p-menthan-3-oneA cyclic compound with thiol functionalityExhibits minty notes along with sulfur notes
2-Mercapto-2-methylbutaneA branched thiol compoundLess potent than 3-Mercapto-3-methyl-1-butanol

While these compounds share certain characteristics such as containing thiol groups or contributing to similar flavor profiles, 3-Mercapto-3-methyl-1-butanol stands out due to its specific odor profile and biological significance in scent marking among felids .

XLogP3

0.8

Density

d20 0.999
0.989 (20°)

UNII

1RF3LN9685

GHS Hazard Statements

Aggregated GHS information provided by 155 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 155 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 154 of 155 companies with hazard statement code(s):;
H302 (48.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (59.09%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (25.32%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (59.09%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (58.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

34300-94-2

Wikipedia

3-mercapto-3-methyl-1-butanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

Dates

Modify: 2023-08-15

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